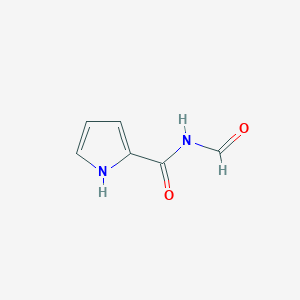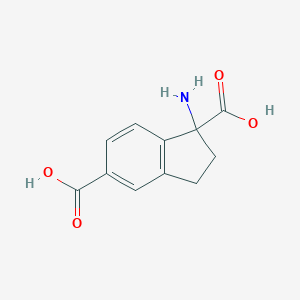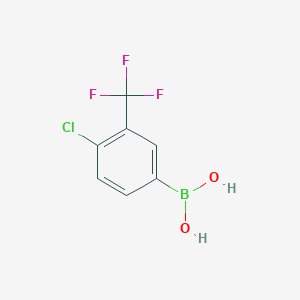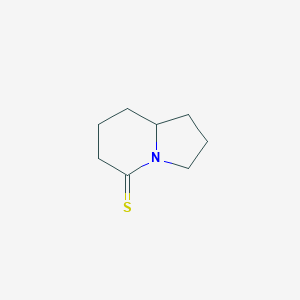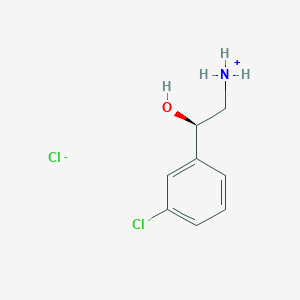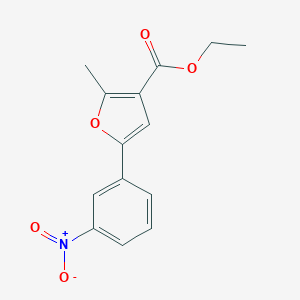![molecular formula C15H7FN2O3 B068505 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-75-9](/img/structure/B68505.png)
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of quinazoline-based molecules and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it has been proposed to act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit significant cytotoxic effects against various cancer cell lines, which makes it a promising candidate for cancer therapy. However, one of the limitations of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively low solubility in water, which may pose challenges for its use in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic effects in animal models. In addition, the development of novel derivatives of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione may also be explored to enhance its potency and selectivity.
Synthesemethoden
The synthesis of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione can be achieved through a multistep process that involves the reaction of 2-aminobenzamide with various reagents, including 2-bromo-4-fluoroaniline, sodium hydride, and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its potential applications in cancer therapy, as it has been found to exhibit significant cytotoxic effects against various cancer cell lines. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
169038-75-9 |
|---|---|
Produktname |
8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
Molekularformel |
C15H7FN2O3 |
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
8-fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
InChI-Schlüssel |
BLWNESMUMSQRHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F |
Synonyme |
Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



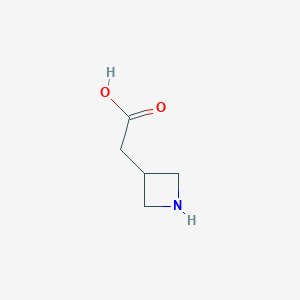

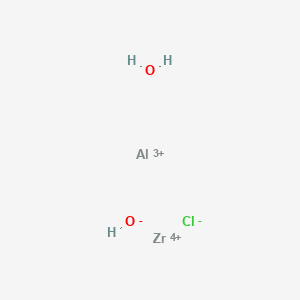
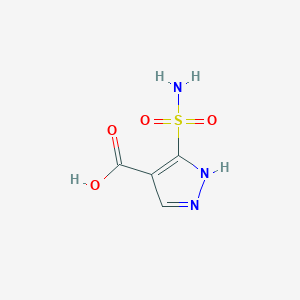
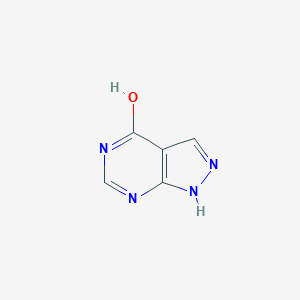
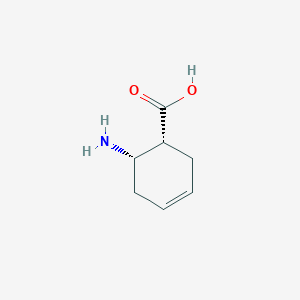
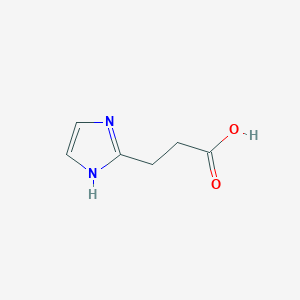
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
